

# Total Synthesis of Chrymutasin C: A Detailed Application Note and Protocol

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the total synthesis of **Chrymutasin C**, a novel antitumor antibiotic. The synthesis leverages a convergent strategy, featuring a key Hauser-Kraus annulation to construct the core benzonaphthopyranone skeleton, followed by a stereoselective glycosylation to introduce the characteristic disaccharide chain. This protocol is intended to serve as a detailed guide for researchers in medicinal chemistry and drug development.

### Introduction

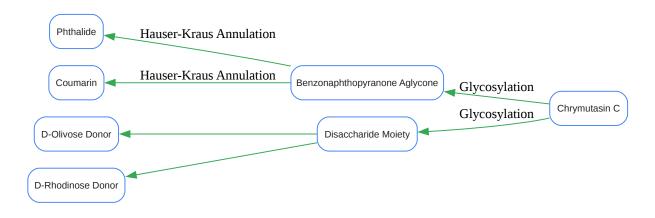
**Chrymutasin C** is a member of the chrymutasin family of antibiotics, which are novel-aglycone antitumor agents isolated from a mutant strain of Streptomyces chartreusis.[1] These compounds exhibit significant cytotoxic activity against various cancer cell lines, making them attractive targets for total synthesis and further analog development. The core structure of **Chrymutasin C** is a pentacyclic benzonaphthopyranone aglycone, which is decorated with a disaccharide moiety composed of D-olivose and D-rhodinose. The total synthesis of such complex natural products is a challenging endeavor that requires careful strategic planning and execution of intricate chemical transformations.

# **Retrosynthetic Analysis**

The retrosynthetic strategy for **Chrymutasin C** is outlined below. The molecule is disconnected at the glycosidic linkages, separating the benzonaphthopyranone aglycone and the

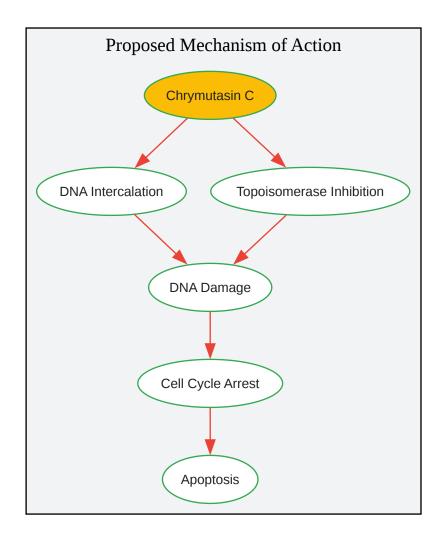


disaccharide portion. The aglycone synthesis hinges on a pivotal Hauser-Kraus annulation reaction between a suitably functionalized phthalide and a coumarin derivative. The disaccharide is assembled sequentially, with the synthesis of individual activated sugar donors being a key aspect.









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## References

- 1. researchgate.net [researchgate.net]
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